molecular formula C22H20BrN7 B10863189 4-[7-(5-bromopyridin-2-yl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-N,N-dimethylaniline

4-[7-(5-bromopyridin-2-yl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-N,N-dimethylaniline

Cat. No.: B10863189
M. Wt: 462.3 g/mol
InChI Key: WGOMAALMVAEWKN-UHFFFAOYSA-N
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Description

N-{4-[7-(5-BROMO-2-PYRIDYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PHENYL}-N,N-DIMETHYLAMINE: is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[7-(5-BROMO-2-PYRIDYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PHENYL}-N,N-DIMETHYLAMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, followed by the introduction of the 5-bromo-2-pyridyl group and the phenyl group. The final step involves the addition of the dimethylamine group under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of N-{4-[7-(5-BROMO-2-PYRIDYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PHENYL}-N,N-DIMETHYLAMINE is scaled up using optimized reaction conditions and catalysts to enhance efficiency. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-{4-[7-(5-BROMO-2-PYRIDYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PHENYL}-N,N-DIMETHYLAMINE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents such as bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

N-{4-[7-(5-BROMO-2-PYRIDYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PHENYL}-N,N-DIMETHYLAMINE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{4-[7-(5-BROMO-2-PYRIDYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PHENYL}-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential therapeutic applications.

Comparison with Similar Compounds

N-{4-[7-(5-BROMO-2-PYRIDYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PHENYL}-N,N-DIMETHYLAMINE: can be compared with other similar compounds such as dichloroanilines . While dichloroanilines are primarily used in the production of dyes and herbicides, N-{4-[7-(5-BROMO-2-PYRIDYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PHENYL}-N,N-DIMETHYLAMINE is unique due to its complex structure and diverse applications in scientific research.

Conclusion

N-{4-[7-(5-BROMO-2-PYRIDYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PHENYL}-N,N-DIMETHYLAMINE: is a compound of significant interest in various fields of research due to its unique chemical structure and diverse applications

Properties

Molecular Formula

C22H20BrN7

Molecular Weight

462.3 g/mol

IUPAC Name

4-[10-(5-bromopyridin-2-yl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]-N,N-dimethylaniline

InChI

InChI=1S/C22H20BrN7/c1-13-14(2)30(18-10-7-16(23)11-24-18)21-19(13)22-26-20(27-29(22)12-25-21)15-5-8-17(9-6-15)28(3)4/h5-12H,1-4H3

InChI Key

WGOMAALMVAEWKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)N(C)C)C5=NC=C(C=C5)Br)C

Origin of Product

United States

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